3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine
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Overview
Description
Pyrazoles are a type of organic compound with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . They are often used in the development of various pharmaceuticals due to their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones . The specific synthesis process for “3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a pyrazole compound like “this compound” would consist of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific positions of the methyl and benzyl groups would depend on the numbering of the pyrazole ring.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications
Synthesis and Characterization
- Efficient one-pot synthesis methodologies involving 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine derivatives are notable for their operational ease and short reaction times. This approach is pivotal in the formation of various valuable pyrazole derivatives, contributing significantly to the field of heterocyclic chemistry (Becerra, Rojas, & Castillo, 2021).
Structural Studies and Analysis
- X-Ray crystal studies of pyrazole derivatives, including those similar to this compound, have been conducted. These studies offer insights into molecular structures and intermolecular interactions, which are essential for understanding the chemical properties of these compounds (Titi et al., 2020).
Biological Activity Studies
- Research into pyrazole Schiff bases, closely related to this compound, reveals potential antibacterial properties. Such studies are crucial in exploring new pharmaceutical applications (Feng, Guo, Sun, & Zhao, 2018).
Application in Medicinal Chemistry
- The development of pyrazole derivatives, akin to this compound, for their antimicrobial properties, demonstrates the potential of these compounds in addressing various microbial infections (Raju et al., 2010).
Advanced Catalytic Applications
- Pyrazole-based compounds, similar to this compound, are being explored for their use in catalysis, particularly in asymmetric allylic aminations. This highlights the versatility of these compounds in synthetic organic chemistry (Togni et al., 1996).
Nanotechnology and Material Science
- The use of pyrazole derivatives in the synthesis of novel nanomagnetic catalysts underscores their importance in the field of nanotechnology and materials science (Afsar et al., 2018).
Mechanism of Action
Future Directions
The future directions for research on “3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity and mechanism of action, and evaluations of its potential uses in pharmaceuticals or other applications .
Properties
IUPAC Name |
5-methyl-2-[(4-methylphenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-3-5-11(6-4-9)8-15-12(13)7-10(2)14-15/h3-7H,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZUPYIEUSWZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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